molecular formula C14H15N B1223480 4-Methylbenzhydrylamine CAS No. 55095-21-1

4-Methylbenzhydrylamine

Cat. No. B1223480
CAS RN: 55095-21-1
M. Wt: 197.27 g/mol
InChI Key: UHPQFNXOFFPHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06372883B1

Procedure details

5 g (5.25 mmol) of 4-methylbenzhydrylamine resin were swollen in dimethylformamide and excess solvent was drained from the resin. The resin was then resuspended in dimethylformamide containing 3.4 g (5.48 mmol) of 5-[2-[1(RS)-[[N-[(9-fluorenyl)methoxycarbonyl]-L-leucyl]amino]propyl]-4(RS),5,5-trimethyl-1,3,2-dioxaborolan-4-yl]-3(RS)-methylvaleric acid and 3 g (8.2 mmol) of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate. Thereto were added 3.0 ml (16.5 mmol) of diisopropylamine. The resulting mixture was agitated for 100 minutes and the resin was then drained and washed three times with dimethylformamide. The resin was then resuspended in dimethylformamide containing 5 ml (54.8 mmol) of acetic anhydride and 11.5 ml (110 mmol) of N-methylmorpholine. The mixture was agitated for 30 minutes and the resin was then drained. The resin was then resuspended in dimethylformamide containing 5 ml (54.8 mmol) of acetic anhydride and 11.5 ml (110 mmol) of N-methylmorpholine. The mixture was agitated for 30 minutes and the resin was then drained and washed three times with dimethylformamide, twice with ethyl acetate, twice with dichloromethane and twice with diethyl ether and then dried under a vacuum. After drying there was obtained 6 g of 5-[2-[1(RS)-[[N-[(9-fluorenyl)methoxycarbonyl]-L-leucyl]amino]propyl]-4-(RS),5,5-trimethyl-1,3 ,2-dioxoborolan-4-yl]-3(RS)-methyl-N-(RS)-(4-methylphenyl)-benzyl]valeramide-polystyrene conjugate as a pale brown solid (0.25 mmol/g loading estimated by quantitation of dibenzofulvene at 301 nM).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
3.4 g
Type
solvent
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Name
5-[2-[1(RS)-[[N-[(9-fluorenyl)methoxycarbonyl]-L-leucyl]amino]propyl]-4(RS),5,5-trimethyl-1,3,2-dioxaborolan-4-yl]-3(RS)-methylvaleric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3 g
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
11.5 mL
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
11.5 mL
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
CC1C=CC(C(N)C2C=CC=CC=2)=CC=1.[CH:16]1[C:28]2[CH:27]([CH2:29]OC(N[C@H](C(NC(B3OC(CCC(C)CC(O)=O)(C)C(C)(C)O3)CC)=O)CC(C)C)=O)[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]=2[CH:19]=[CH:18][CH:17]=1.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.C(NC(C)C)(C)C.C(OC(=O)C)(=O)C.CN1CCOCC1>CN(C)C=O>[CH2:29]=[C:27]1[C:28]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:21]2[C:26]1=[CH:25][CH:24]=[CH:23][CH:22]=2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
3.4 g
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(C(C2=CC=CC=C2)N)C=C1
Step Six
Name
5-[2-[1(RS)-[[N-[(9-fluorenyl)methoxycarbonyl]-L-leucyl]amino]propyl]-4(RS),5,5-trimethyl-1,3,2-dioxaborolan-4-yl]-3(RS)-methylvaleric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N[C@@H](CC(C)C)C(=O)NC(CC)B1OC(C(O1)(C)CCC(CC(=O)O)C)(C)C
Step Seven
Name
Quantity
3 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Step Eight
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Ten
Name
Quantity
11.5 mL
Type
reactant
Smiles
CN1CCOCC1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Twelve
Name
Quantity
11.5 mL
Type
reactant
Smiles
CN1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was agitated for 100 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed three times with dimethylformamide
STIRRING
Type
STIRRING
Details
The mixture was agitated for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was agitated for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed three times with dimethylformamide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with ethyl acetate, twice with dichloromethane and twice with diethyl ether and then dried under a vacuum
CUSTOM
Type
CUSTOM
Details
After drying there

Outcomes

Product
Details
Reaction Time
100 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C=C1C2=CC=CC=C2C3=CC=CC=C13

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.